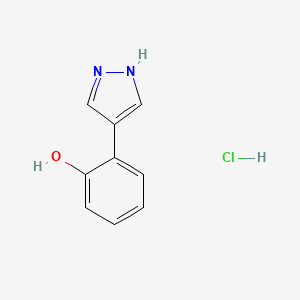

2-(1H-Pyrazol-4-yl)phenol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(1H-Pyrazol-4-yl)phenol;hydrochloride” is an organic building block useful in chemical synthesis studies . It’s a part of the influential family of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Synthesis Analysis

The synthesis of “2-(1H-Pyrazol-4-yl)phenol;hydrochloride” involves the use of commercially available o-phenylenediamine and chloro(trimethyl)-silane . The mixture is heated at 90°C for 3 hours in a flask allowing access to ambient air .Molecular Structure Analysis

The molecular structure of “2-(1H-Pyrazol-4-yl)phenol;hydrochloride” has been characterized by means of X-ray diffraction, UV–Vis, FTIR, 1 H-NMR, 13 C-NMR, and two-dimensional NMR experiments .Chemical Reactions Analysis

The chemical reactions involving “2-(1H-Pyrazol-4-yl)phenol;hydrochloride” are complex and involve strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) . These variations give the pyrazoles diverse and valuable synthetical, biological, and photophysical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-Pyrazol-4-yl)phenol;hydrochloride” include a solid form and a molecular weight of 223.70 . More specific properties like melting point, boiling point, and density are not available for this exact compound, but similar compounds have been analyzed .Applications De Recherche Scientifique

Synthesis of Benzimidazoles

The compound is used in the synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles . This process involves a one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane . The resulting benzimidazoles are known to exhibit antimicrobial, antitubercular, anticancer, antihypertensive, antiulcer, antiproliferative, and antiparasitic activities .

Development of Pyrazole Derivatives

The compound is a key component in the development of pyrazole derivatives . These derivatives have promising agro-chemical, fluorescent, and biological potencies . The synthetic approaches to pyrazoles include eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound, and microwave-assisted reactions .

Cancer Treatment

The compound has potential applications in cancer treatment . Cancer often has an overactive receptor tyrosine kinase (TK) signaling pathway, and inhibiting these receptors is a potential cancer treatment strategy .

Fluorescent Probe for Zn2+ Ions

The compound can be used to create a highly sensitive fluorescent probe for Zn2+ ions in living neuron cells . This application is particularly useful in neuroscience research, where tracking the movement and concentration of ions is crucial.

Synthesis of Biologically Important Nitrogen Heterocycles

The compound is used in the synthesis of biologically important nitrogen heterocycles . These heterocycles demonstrate a broad spectrum of physical, chemical, and biological characteristics .

Development of New Medicines

The compound is used in the development of new medicines . Compounds of the pyrazole series attract much interest as components of many medicines with anti-inflammatory, antidiabetic, analgesic, antitumor, and other pharmacological properties .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(1H-pyrazol-4-yl)phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.ClH/c12-9-4-2-1-3-8(9)7-5-10-11-6-7;/h1-6,12H,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYLBVGBSDAEHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CNN=C2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Pyrazol-4-yl)phenol;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylthiophene-2-carboxamide](/img/structure/B2664631.png)

![2,5-dichloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2664633.png)

![N~4~-(3-chlorophenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2664636.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide](/img/structure/B2664643.png)

![(E)-N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2664646.png)

![N-(4-methoxyphenethyl)-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide](/img/structure/B2664649.png)

![2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide](/img/structure/B2664652.png)